molecular formula C21H23NO5S B11400640 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11400640
M. Wt: 401.5 g/mol
InChI Key: BNQSWPLXVATPCX-UHFFFAOYSA-N
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Description

The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide (CAS: 880787-69-9) is a heterocyclic acetamide derivative with a molecular formula of C₁₆H₁₉NO₄S and a molecular weight of 321.4 g/mol. Key structural features include:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone moiety that enhances polarity and solubility.
  • A furan-2-ylmethyl substituent, adding a second heteroaromatic system that may influence steric and electronic properties.
    Its water solubility is reported as 48.2 µg/mL at pH 7.4, likely due to the sulfone group and polar acetamide linkage .

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H23NO5S/c1-14-8-15(2)21-16(12-27-19(21)9-14)10-20(23)22(11-18-4-3-6-26-18)17-5-7-28(24,25)13-17/h3-4,6,8-9,12,17H,5,7,10-11,13H2,1-2H3

InChI Key

BNQSWPLXVATPCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide can be approached through several synthetic routes. One possible method involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate reagent like dimethyl sulfate.

    Introduction of the Tetrahydrothiophene Dioxide Moiety: The tetrahydrothiophene dioxide moiety can be introduced via a nucleophilic substitution reaction using a suitable thiophene derivative.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as furfural, with an appropriate reagent like acetic anhydride.

    Coupling Reactions: The final step involves coupling the benzofuran, tetrahydrothiophene dioxide, and furan moieties through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzofuran, tetrahydrothiophene dioxide, or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogs sharing acetamide, heterocyclic, or sulfone functionalities. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Water Solubility (µg/mL) Notable Features
880787-69-9 (Target) C₁₆H₁₉NO₄S 321.4 4,6-dimethylbenzofuran, sulfone, furan-2-ylmethyl 48.2 (pH 7.4) High polarity due to sulfone
879958-81-3 C₁₈H₁₆N₂O₃ 308.3 Furan-2-ylmethyl, 4-methylbenzyl N/A Dual furan systems; lacks sulfone
880395-86-8 C₁₃H₁₆ClN₃O₃ 297.7 4-chloro-3,5-dimethylphenoxy, oxadiazole N/A Chlorine substituent; oxadiazole ring
879935-08-7 C₁₃H₁₂N₄O₄S 320.3 Dimethoxyisoindole, methylsulfanyl-triazole N/A Sulfur-rich; fused isoindole-triazole
881450-63-1 C₂₃H₂₅N₅O₂S 443.5 Triazole, thioxo, methoxyphenyl N/A Complex heterocyclic system; high MW
Key Observations:

Benzofuran vs. Simpler Aromatic Cores: The target’s 4,6-dimethylbenzofuran distinguishes it from analogs with monocyclic aromatic systems (e.g., 880395-86-8’s phenoxy group). Benzofuran’s extended conjugation may enhance binding to hydrophobic pockets in biological targets.

Dual N-Substituents: The N-(furan-2-ylmethyl) and N-(sulfone-tetrahydrothiophen) groups introduce steric bulk and electronic effects absent in monosubstituted acetamides (e.g., pesticide compounds like cyprofuram in ).

Functional Group-Driven Comparisons

Sulfone-Containing Analogs

Few analogs in the evidence share the sulfone moiety. The target’s sulfone group likely enhances metabolic stability compared to thioether-containing compounds (e.g., 879935-08-7 ’s methylsulfanyl group), which are prone to oxidation.

Heteroaromatic Systems
  • Furan vs.
  • Benzofuran vs. Isoindole : The isoindole core in 879935-08-7 offers a planar, fused-ring system, contrasting with the benzofuran’s oxygen-containing heterocycle.

Pharmacological and Application Insights

  • Pesticide Derivatives: Compounds like cyprofuram () share acetamide backbones but lack complex heterocycles, indicating the target’s structure may be optimized for non-pesticidal uses (e.g., kinase inhibition or anti-inflammatory activity).
  • Solubility-Driven Design : The target’s sulfone and acetamide groups align with trends in drug design to balance lipophilicity and solubility .

Biological Activity

The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylbenzofuran with various thiophenes and furan derivatives. The general synthetic pathway includes:

  • Formation of the Benzofuran Derivative : Utilizing 4,6-dimethylbenzofuran as the starting material.
  • Introduction of Thiophene and Furan Moieties : Employing N-(1,1-dioxidotetrahydrothiophen-3-yl) and N-(furan-2-ylmethyl) groups through acylation reactions.
  • Final Acetamide Formation : Completing the synthesis by acylating the amine with acetic anhydride or a related reagent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds similar to our target compound have exhibited significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro tests demonstrated minimum inhibitory concentrations (MICs) as low as 8 μg/mL for some derivatives against M. tuberculosis . The presence of specific functional groups on the benzofuran scaffold has been linked to enhanced antimicrobial activity.

Anticancer Activity

Benzofuran derivatives have also shown promise in cancer research. For example, several studies indicated that modifications on the benzofuran core could lead to compounds with notable cytotoxic effects against breast cancer cell lines . These findings suggest that our compound may possess similar anticancer properties due to its structural characteristics.

The biological activity of benzofurans often involves:

  • Inhibition of DNA Synthesis : Some derivatives interfere with DNA replication in bacterial cells.
  • Disruption of Cell Membranes : Certain compounds cause membrane destabilization, leading to cell lysis.

These mechanisms are critical for understanding how our compound may exert its biological effects.

Study 1: Antimicrobial Efficacy

A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against M. tuberculosis H37Rv strains. The results indicated that compounds with specific substitutions on the benzofuran ring exhibited significant antimycobacterial activity with MIC values ranging from 2 to 8 μg/mL .

Study 2: Anticancer Potential

Research by Manna and Agrawal demonstrated that indophenazine derivatives based on benzofuran showed considerable antibacterial activity with MICs lower than 10 μg/mL against E. coli, indicating potential for further development in anticancer therapies .

Data Tables

Biological ActivityCompoundMIC (μg/mL)Reference
AntimicrobialCompound A8
AntimycobacterialCompound B2
AnticancerCompound C<10

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